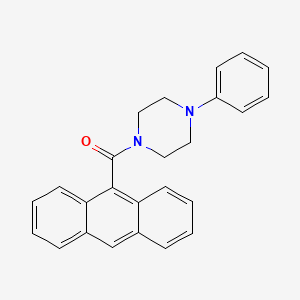
Piperazine, 1-(9-anthracenylcarbonyl)-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazina, 1-(9-antracenilcarbonil)-4-fenil- es un compuesto orgánico complejo que pertenece a la clase de derivados de piperazina. Este compuesto se caracteriza por la presencia de un grupo antracenilcarbonil y un grupo fenil unidos al anillo de piperazina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Piperazina, 1-(9-antracenilcarbonil)-4-fenil- típicamente implica la reacción de piperazina con cloruro de 9-antracenilcarbonil y ácido fenilborónico. La reacción se lleva a cabo generalmente en presencia de un catalizador de paladio bajo condiciones de acoplamiento de Suzuki-Miyaura . Las condiciones de reacción incluyen el uso de una base como carbonato de potasio y un solvente como tolueno o dimetilformamida (DMF). La mezcla de reacción se calienta a una temperatura de alrededor de 100 °C para facilitar la reacción de acoplamiento .
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos y solventes de grado industrial, y la reacción se lleva a cabo en grandes reactores con control preciso de la temperatura, presión y tiempo de reacción para asegurar un alto rendimiento y pureza del producto .
Análisis De Reacciones Químicas
Tipos de reacciones
Piperazina, 1-(9-antracenilcarbonil)-4-fenil- sufre varios tipos de reacciones químicas, que incluyen:
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y nucleófilos (por ejemplo, aminas, alcoholes). Las reacciones se llevan a cabo típicamente bajo condiciones controladas, como temperaturas específicas, solventes y niveles de pH, para lograr los productos deseados .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen del tipo de reacción y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados de antraquinona, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto con grupos funcionales alterados .
Aplicaciones Científicas De Investigación
Piperazina, 1-(9-antracenilcarbonil)-4-fenil- tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción de Piperazina, 1-(9-antracenilcarbonil)-4-fenil- implica su interacción con objetivos y vías moleculares específicas. El compuesto puede interactuar con enzimas y receptores, provocando cambios en los procesos celulares. Por ejemplo, puede inhibir ciertas enzimas implicadas en la proliferación celular, exhibiendo así actividad anticancerígena . Los objetivos y vías moleculares exactos aún están bajo investigación, y se necesitan más estudios para comprender completamente su mecanismo de acción .
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares a Piperazina, 1-(9-antracenilcarbonil)-4-fenil- incluyen:
- Piperazina, 1-(9-antracenilcarbonil)-4-(1-naftalenil)-
- Piperazina, 1-(9-antracenilcarbonil)-4-(3-hidroxifenil)-
- Piperazina, 1-(9-antracenilcarbonil)-4-pirazinil-
Singularidad
Lo que diferencia a Piperazina, 1-(9-antracenilcarbonil)-4-fenil- de estos compuestos similares es su combinación única de los grupos antracenilcarbonil y fenil, que le confieren propiedades químicas y fotofísicas distintas. Esto lo hace particularmente valioso en el desarrollo de materiales avanzados y en la investigación científica centrada en la comprensión de sus actividades biológicas .
Propiedades
Número CAS |
647854-31-7 |
|---|---|
Fórmula molecular |
C25H22N2O |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
anthracen-9-yl-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C25H22N2O/c28-25(27-16-14-26(15-17-27)21-10-2-1-3-11-21)24-22-12-6-4-8-19(22)18-20-9-5-7-13-23(20)24/h1-13,18H,14-17H2 |
Clave InChI |
VZJPMBOVNFGQSN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



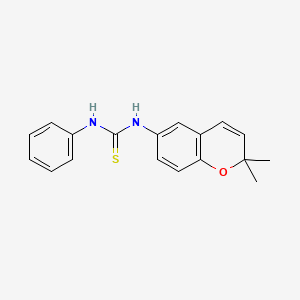
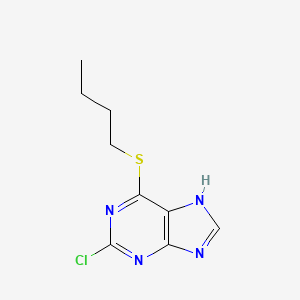

![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-pyridinyl)-](/img/structure/B12600400.png)
![Propanoic acid, 3-[(4-bromophenyl)thio]-, 2-ethylhexyl ester](/img/structure/B12600408.png)
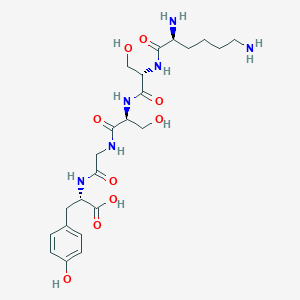
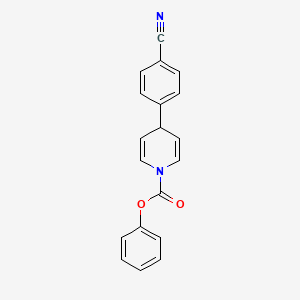
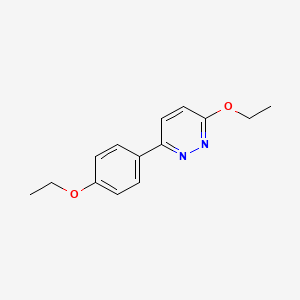

![2-[5-Amino-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol](/img/structure/B12600441.png)
![1-(Piperidin-3-yl)-3-(thiophene-2-sulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12600445.png)
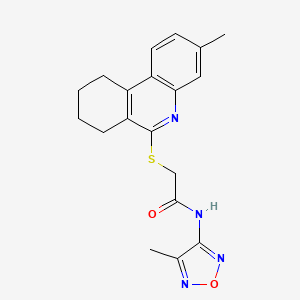
![N~1~,N~2~-Bis[(butane-1-sulfonyl)oxy]-1,2-di(piperidin-1-yl)ethane-1,2-diimine](/img/structure/B12600460.png)
